molecular formula C21H30O2 B8555835 7-(4-Octylphenyl)hept-5-ynoic acid CAS No. 88255-10-1

7-(4-Octylphenyl)hept-5-ynoic acid

Cat. No. B8555835
CAS RN: 88255-10-1
M. Wt: 314.5 g/mol
InChI Key: GYNUTUSQJOMGOD-UHFFFAOYSA-N
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Description

7-(4-Octylphenyl)hept-5-ynoic acid is a useful research compound. Its molecular formula is C21H30O2 and its molecular weight is 314.5 g/mol. The purity is usually 95%.
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properties

CAS RN

88255-10-1

Product Name

7-(4-Octylphenyl)hept-5-ynoic acid

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

7-(4-octylphenyl)hept-5-ynoic acid

InChI

InChI=1S/C21H30O2/c1-2-3-4-5-6-9-12-19-15-17-20(18-16-19)13-10-7-8-11-14-21(22)23/h15-18H,2-6,8-9,11-14H2,1H3,(H,22,23)

InChI Key

GYNUTUSQJOMGOD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CC#CCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of lithium amide in liquid ammonia is prepared by the addition of lithium metal (2 mmoles) to liquid ammonia containing a trace amount of ferrous sulfate. To this solution is added 4-chlorobutyric acid (1 mmole) and p-(n-octyl)benzylacetylene (1 mmole, prepared as described in paragraph B of this example). After a suitable time at refluxing liquid ammonia temperatures, the ammonia is removed by evaporation and the residue dissolved in 10% sodium hydroxide solution. After extraction with ether, the aqueous layer is acidified to a pH of 2-3 with concentrated hydrochloric acid, and extracted with methylene chloride. The methylene chloride layer is separated and the solvent removed by evaporation to give a residue. This residue is purified either by column chromatography or molecular distillation under reduced pressure to afford the desired title product, 7-[p-(n-octyl)phenyl]hept-5-ynoic acid.
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Synthesis routes and methods II

Procedure details

7-[p-(n-octyl)phenyl]-5-heptyn-1-ol (1.7 mmole) is dissolved in dimethyl formamide and to the resulting solution is added, with stirring, pyridinium dichromate (11.7 mmoles). After stirring for 48 hours at room temperature, the reaction mixture is poured onto a 10% sodium hydroxide solution and extracted with ethyl ether. The aqueous layer is acidified to pH of 2-3 with concentrated hydrochloric acid and extracted with chloroform. The chloroform layer is separated, the solvents removed by evaporation and the residue distilled under reduced pressure to afford the title compound, 7-[p-(n-octyl)phenyl]hept-5-ynoic acid.
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